molecular formula C16H25BO2S B2856182 2-(S-Isopropylthiomethyl)phenyboronic acid, pinacol ester CAS No. 2246726-27-0

2-(S-Isopropylthiomethyl)phenyboronic acid, pinacol ester

Cat. No.: B2856182
CAS No.: 2246726-27-0
M. Wt: 292.24
InChI Key: IHJBXGXKIMZCRZ-UHFFFAOYSA-N
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Description

2-(S-Isopropylthiomethyl)phenyboronic acid, pinacol ester is a boronic ester compound with the molecular formula C16H25BO2S. It is known for its utility in various organic synthesis reactions, particularly in the field of Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(S-Isopropylthiomethyl)phenyboronic acid, pinacol ester typically involves the reaction of 2-(S-Isopropylthiomethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .

Industrial Production Methods

it is likely that similar synthetic routes are scaled up with appropriate modifications to ensure efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2-(S-Isopropylthiomethyl)phenyboronic acid, pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(S-Isopropylthiomethyl)phenyboronic acid, pinacol ester involves its role as a boronic ester in various chemical reactions. In Suzuki-Miyaura coupling reactions, the compound undergoes transmetalation with a palladium catalyst, leading to the formation of a new carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the organic halide or pseudohalide used in the reaction .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid, pinacol ester
  • 4-Methoxyphenylboronic acid, pinacol ester
  • 2-Methylphenylboronic acid, pinacol ester

Uniqueness

2-(S-Isopropylthiomethyl)phenyboronic acid, pinacol ester is unique due to the presence of the isopropylthiomethyl group, which can influence the reactivity and selectivity of the compound in various chemical reactions. This structural feature distinguishes it from other boronic esters and can lead to different reaction outcomes .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[2-(propan-2-ylsulfanylmethyl)phenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BO2S/c1-12(2)20-11-13-9-7-8-10-14(13)17-18-15(3,4)16(5,6)19-17/h7-10,12H,11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHJBXGXKIMZCRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CSC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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